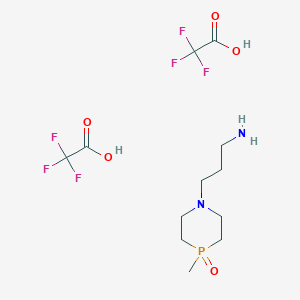
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H21F6N2O5P and its molecular weight is 418.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine; 2,2,2-trifluoroacetic acid (often abbreviated as TFA) is a phosphorous-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a phosphinan structure linked to a propanamine moiety and is associated with trifluoroacetic acid. The trifluoroacetic acid component enhances solubility and stability in various organic solvents, making it useful in synthetic applications.
Research indicates that compounds containing phosphorous derivatives can function as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
- Antitumor Activity : Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented in several studies .
- Neuroprotective Properties : There is emerging evidence that suggests potential neuroprotective effects, possibly by reducing oxidative stress and inflammation in neural tissues .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Synthesis and Applications
The synthesis of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine; TFA involves several steps utilizing trifluoroacetic acid as a catalyst. This method has been optimized for high yields and purity . Given its diverse biological activities, this compound has potential applications in drug development for cancer therapy, infectious diseases, and neurodegenerative disorders.
属性
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2OP.2C2HF3O2/c1-12(11)7-5-10(6-8-12)4-2-3-9;2*3-2(4,5)1(6)7/h2-9H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFNJYZMVHFSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F6N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














